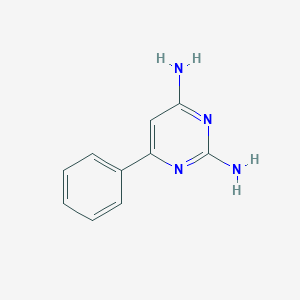

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Vue d'ensemble

Description

Light emitting metal complex.

Applications De Recherche Scientifique

1. Application in Carbon Nanotube Luminescence

Tris-dibenzoylmethane mono-1,10-phenanthroline-europium(III) [Eu(DBM)3(Phen)] has been adsorbed on single-walled carbon nanotube (SWNT) surfaces, leading to the development of luminescent SWNTs. This application demonstrates the potential of Eu(DBM)3(Phen) in designing new classes of carbon nanotubes for biomedical applications (Accorsi et al., 2007).

2. Anion Receptors with Naked Eye Detection

Europium (III) tris(dibenzoylmethane) complexes have been utilized as anion receptors. These receptors can change color in response to specific anions, demonstrating a potential application in the detection and monitoring of environmental contaminants (Tan & Wang, 2012).

3. Characterization of Anhydrous and Hydrated Forms

The compound has been characterized in both anhydrous and hydrated forms, providing insights into its structural and chemical properties. Such characterization is essential for tailoring the compound for specific applications (Ahmed et al., 2003).

4. Enhanced Photoluminescence Properties

Research has focused on enhancing the photoluminescence properties of europium(III) complexes by incorporating various units like carbazole. This enhancement has implications for the development of more efficient light-emitting materials (Zheng et al., 2008).

5. Electroluminescence Devices

Eu(DBM)3(Phen) has been used in the development of electroluminescence devices, showcasing its potential in advanced display and lighting technologies (Sun et al., 2003).

6. Photoluminescence in Nanocomposites

This complex has been incorporated into organic copolymer matrices, leading to the formation of nanocomposites with unique photoluminescence properties. Such applications could be significant in the fields of optics and materials science (Verlan et al., 2011).

7. Monitoring of Degradation Processes

The complex has been used to monitor degradation processes in thin films, contributing to the understanding of material stability and lifespan, which is crucial in various industrial applications (Del Rosso et al., 2018).

8. Chemiluminescence in Detection Systems

Eu(DBM)3(Phen) has been demonstrated as a potential light source in detection systems, specifically in the detection of ions, showcasing its utility in analytical chemistry (Kunisawa et al., 2019).

9. Covalent Grafting on Surfaces

Research has explored the covalent grafting of Eu(DBM)3(Phen) on surfaces, paving the way for its integration into solid-state devices and expanding its applications in material science and engineering (Cristaldi et al., 2013).

Mécanisme D'action

Target of Action

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is primarily used as a light-emitting compound in organic light-emitting diodes (OLEDs) . Its primary targets are the dye molecules introduced in the form of an emission layer on the hole transporting side .

Mode of Action

The compound interacts with its targets by being excited by a blue light-emitting diode containing a hole blocking layer (HBL) .

Biochemical Pathways

The compound affects the light emission pathway in OLEDs. When excited, it emits light, contributing to the overall luminance output of the device .

Pharmacokinetics

For instance, the luminance output of a device using this compound was improved by partially adding a hole transport material to the emitting layer, increasing the penetration of holes into the emission region .

Result of Action

The result of the compound’s action is the production of pure red light in OLEDs . A maximum luminance output of 200 cd/m^2 at 15 V was achieved without optimizing the layer thickness .

Action Environment

The action of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) can be influenced by environmental factors such as temperature. For example, temperature-sensitive europium complexes of this compound may be used to fabricate a dual optical sensor to detect oxygen and any change in temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-RWBKAWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

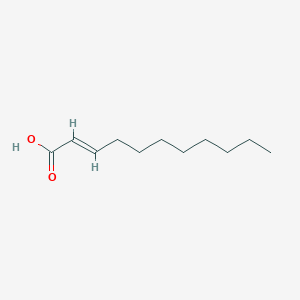

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

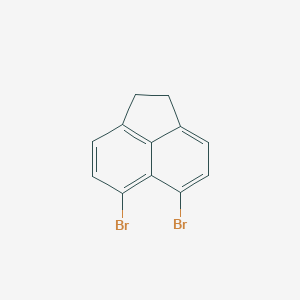

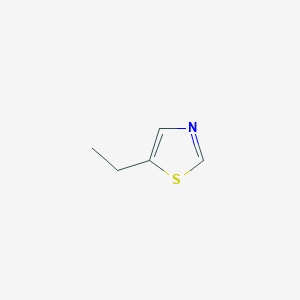

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)